![molecular formula C19H19Cl2N3O B14339917 1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one CAS No. 98010-39-0](/img/structure/B14339917.png)
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a dichlorophenyl group, a pyridine ring, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the 3,4-dichlorophenyl ethenyl intermediate, which is then reacted with a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dichlorophenyl)ethan-1-one: Shares the dichlorophenyl group but lacks the pyridine and piperazine moieties.
1-(4-Vinylphenyl)ethan-1-one: Contains a vinyl group instead of the ethenyl group.
2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone: Similar structure but with a bromophenyl group.
Uniqueness
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one is unique due to its combination of the dichlorophenyl, pyridine, and piperazine moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
98010-39-0 |
|---|---|
Formule moléculaire |
C19H19Cl2N3O |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
1-[4-[2-[2-(3,4-dichlorophenyl)ethenyl]pyridin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H19Cl2N3O/c1-14(25)23-8-10-24(11-9-23)17-6-7-22-16(13-17)4-2-15-3-5-18(20)19(21)12-15/h2-7,12-13H,8-11H2,1H3 |
Clé InChI |
ZAQRKPZTKVWGKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC(=NC=C2)C=CC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
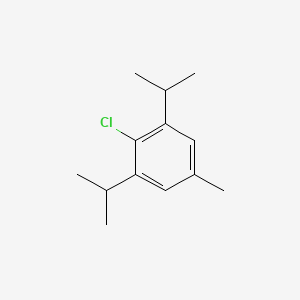
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
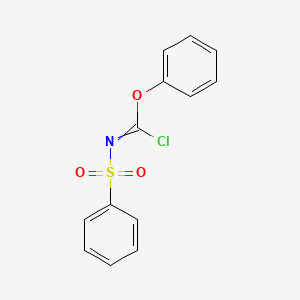
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
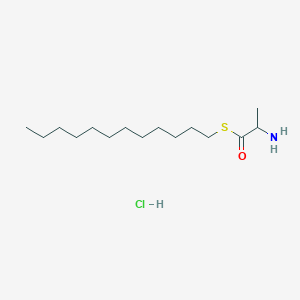
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
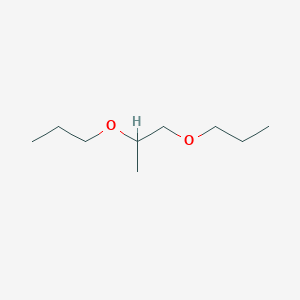
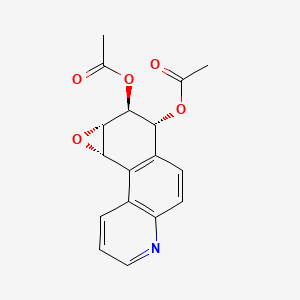
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)

![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
